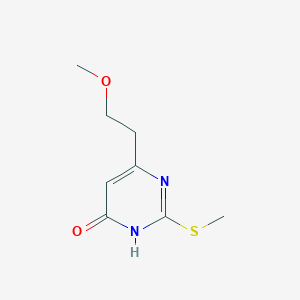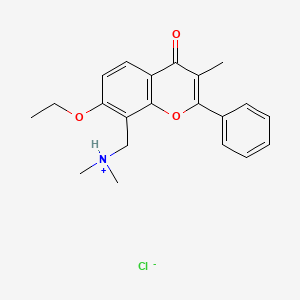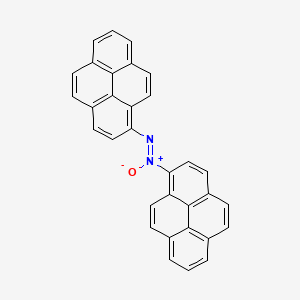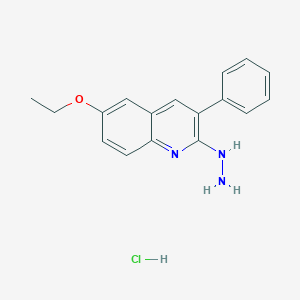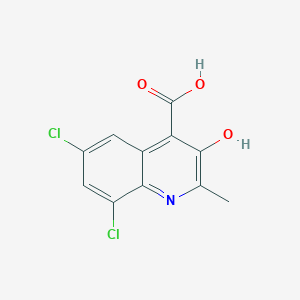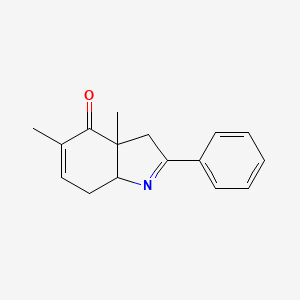
3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including anti-inflammatory and antimicrobial properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds:
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2-phenylindole: Similar structure but lacks the 3a,5-dimethyl groups.
7,7a-dihydroindole: Shares the core structure but differs in substitution patterns.
Uniqueness: 3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
| 2538-60-5 | |
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one |
InChI |
InChI=1S/C16H17NO/c1-11-8-9-14-16(2,15(11)18)10-13(17-14)12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
PFVDLRROPRIHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1=O)(CC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


